![molecular formula C23H19ClFN3O3S B2980314 N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1252880-57-1](/img/no-structure.png)
N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19ClFN3O3S and its molecular weight is 471.93. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thieno[3,2-d]pyrimidin-4-amine derivatives have been studied for their potential as antimicrobial agents. For instance, one compound was found to be active against various strains of mycobacteria in conjunction with another agent, Q203 .
ROCK Inhibition
A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been discovered as new inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). These compounds have shown significant potential in vitro for reducing phosphorylation levels of ROCK downstream signaling proteins and inducing changes in cell morphology and migration .
Anticancer Agents
Recent updates have highlighted thieno[3,2-d]pyrimidine derivatives as anticancer agents. Some derivatives have been synthesized as inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .
Anti-proliferative Evaluation
New thieno[2,3-d]pyrimidine-derived compounds have been designed and synthesized with potential anticancer activities targeting VEGFR-2. These derivatives were tested in vitro for their abilities to inhibit VEGFR-2 and to prevent cancer cell growth in different types of cancer cells .
Anticancer Activity Evaluation
A study evaluated the anticancer activity of new thieno[2,3-d]pyrimidin-4(3H)-ones. This research provided a synthetic method that allowed for the preparation of various thieno[2,3-d]pyrimidin-4(3H)-ones and thieno[3,2-d]pyrimidin-4(3H)-ones with potential anticancer activities .
Structure guided generation of thieno[3,2-d]pyrimidin-4-amine… Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new… Recent updates on thienopyrimidine derivatives as anticancer agents… Design, synthesis, anti-proliferative evaluation, docking, and MD… Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones…
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide' involves the condensation of 2-chloro-5-fluoroaniline with 3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid, followed by the reduction of the resulting imine to form the final product.", "Starting Materials": [ "2-chloro-5-fluoroaniline", "3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "Sodium triacetoxyborohydride", "Acetic acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-chloro-5-fluoroaniline in acetic acid and add 3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid. Stir the mixture at room temperature for 24 hours to allow for condensation.", "Step 2: Add sodium triacetoxyborohydride to the reaction mixture and stir for an additional 24 hours to reduce the resulting imine to form the final product.", "Step 3: Quench the reaction by adding methanol and then extract the product with diethyl ether. Purify the product by recrystallization from a suitable solvent." ] } | |
CAS-Nummer |
1252880-57-1 |
Produktname |
N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide |
Molekularformel |
C23H19ClFN3O3S |
Molekulargewicht |
471.93 |
IUPAC-Name |
N-(2-chloro-5-fluorophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H19ClFN3O3S/c1-13-3-4-15(9-14(13)2)11-28-22(30)21-19(7-8-32-21)27(23(28)31)12-20(29)26-18-10-16(25)5-6-17(18)24/h3-10H,11-12H2,1-2H3,(H,26,29) |
InChI-Schlüssel |
PXZXIBXDBBEIPO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=CC(=C4)F)Cl)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2980231.png)
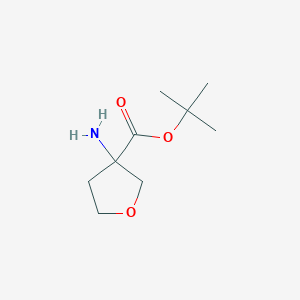
![N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2980236.png)
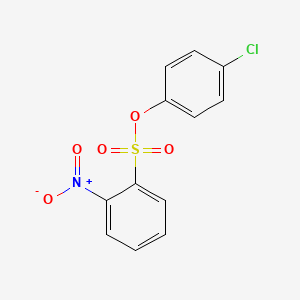
![N-allyl-1-{3-[(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2980242.png)

![1-[Methyl(phenylmethyl)amino]-3-(2-propen-1-yloxy)-2-propanol](/img/structure/B2980245.png)
![2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2980246.png)

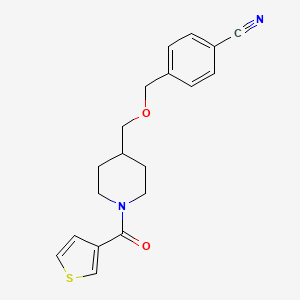
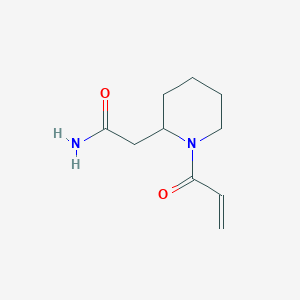
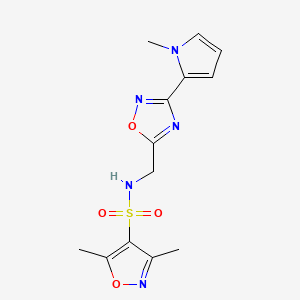

![4-[2-(methylsulfanyl)phenyl]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2980254.png)